molecular formula C18H14O2 B310949 1-Naphthoic acid, 3-methylphenyl ester

1-Naphthoic acid, 3-methylphenyl ester

Cat. No.: B310949
M. Wt: 262.3 g/mol
InChI Key: UQUNKEZAIBXBIQ-UHFFFAOYSA-N
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Description

1-Naphthoic acid, 3-methylphenyl ester is an organic chemical compound with the molecular formula C18H14O2 . It is a naphthoic acid ester, a class of compounds that are of significant interest in synthetic organic chemistry and materials science . As a research chemical, it serves as a versatile synthetic intermediate. Naphthoic acid derivatives are frequently explored for their utility in the development of pharmaceuticals, as they can be used as building blocks in complex natural product syntheses . Furthermore, naphthoic acid esters have been investigated for their potential application as plasticizers and additives in polymer resins, contributing to the material's flexibility and processability . Available thermodynamic properties for this compound include a standard Gibbs free energy of formation (ΔfG°) of 178.97 kJ/mol and a standard enthalpy of formation (ΔfH°gas) of -18.46 kJ/mol, as determined by the Joback calculation method . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

(3-methylphenyl) naphthalene-1-carboxylate

InChI

InChI=1S/C18H14O2/c1-13-6-4-9-15(12-13)20-18(19)17-11-5-8-14-7-2-3-10-16(14)17/h2-12H,1H3

InChI Key

UQUNKEZAIBXBIQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Scientific Research Applications

Applications in Organic Synthesis

1-Naphthoic acid, 3-methylphenyl ester serves as an important intermediate in the synthesis of various organic compounds:

  • Synthesis of Pharmaceuticals : It is utilized in the production of pharmaceutical intermediates. For instance, derivatives of naphthoic acid are often involved in the synthesis of anti-inflammatory and analgesic drugs .
  • Preparation of Naphthanones : The compound can be transformed into naphthanones through various chemical reactions, which are valuable in medicinal chemistry .
  • Fluorescent Dyes : The ester has been modified to produce fluorescent dyes by incorporating it into polymer matrices, enhancing their optical properties for applications in sensors and imaging .

Materials Science Applications

The modification of cellulose with 1-naphthoic acid derivatives has led to advancements in materials science:

  • Cellulose Modification : The compound has been used to modify microcrystalline cellulose and cellulose nanofibers through esterification processes. This modification improves the thermal stability and introduces fluorescent properties to cellulose materials, making them suitable for applications in packaging and sensor technology .
  • Exciton-Coupled Circular Dichroism : It has been applied as a novel asymmetric chromophore for exciton-coupled circular dichroism (ECCD), which can induce chirality in materials. This property is particularly useful in the development of chiral materials for optical applications .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

  • Natural Product Synthesis : A study reported the unexpected formation of 1-hydroxy-2-naphthoic acid esters via Lewis-acid-mediated reactions, showcasing its versatility as a synthetic intermediate in complex natural product synthesis .
  • Fluorescent Coatings : Research demonstrated that cellulose modified with naphthoic acid derivatives exhibits strong ultraviolet absorption and good fluorescent properties. These characteristics make it suitable for use in fluorescent coatings and sensors .

Comparative Data Table

The following table summarizes key applications of this compound across different fields:

Application AreaSpecific UseBenefits
Organic SynthesisPharmaceutical intermediatesEssential for drug development
Naphthanone productionImportant for medicinal chemistry
Materials ScienceCellulose modificationEnhanced thermal stability and fluorescence
Exciton-coupled circular dichroismInduces chirality
Fluorescent DyesProduction of fluorescent coatingsUseful in sensors and imaging

Comparison with Similar Compounds

Structural Analogues

1-Naphthoic Acid Methyl Ester (C₁₂H₁₀O₂)
  • Structure : Methyl ester of 1-naphthoic acid.
  • Key Properties : Molecular weight = 186.21 g/mol; purity ≥95% (as per synthetic protocols) .
  • Synthesis : Prepared via acid-catalyzed methylation of 1-naphthoic acid, yielding intermediates for further reductions or substitutions .
  • Applications : Used as a precursor in pharmacophore synthesis (e.g., diarylnaphthylpyrrolidine derivatives with antiproliferative activity) .
Benzeneacetic Acid, 3-Methylphenyl Ester (C₁₅H₁₄O₂)
  • Structure: Ester of benzeneacetic acid and 3-methylphenol.
  • Key Properties : Molecular weight = 226.27 g/mol; identified via GC/MS with retention time (RT) 41.37 and AI/KI indices 1827/1828 .
  • Applications : Found in essential oils and synthetic fragrance formulations .
Methyl (3-Methylphenyl)acetate (C₁₀H₁₂O₂)
  • Structure : Ester of acetic acid substituted with a 3-methylphenyl group.
  • Key Properties : Molecular weight = 164.20 g/mol; purity ≥95% .
  • Synthesis: Produced via esterification of 3-methylphenylacetic acid with methanol.
1-Naphthoic Acid, Hex-4-yn-3-yl Ester
  • Structure : Alkyne-substituted ester of 1-naphthoic acid.
  • Key Properties : Surface tension data (VC value = 0.781) suggests moderate hydrophobicity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Features
1-Naphthoic acid, 3-methylphenyl ester Likely C₁₈H₁₄O₂ ~258.31 (estimated) High hydrophobicity due to naphthalene core
1-Naphthoic acid methyl ester C₁₂H₁₀O₂ 186.21 Lower molecular weight; simpler synthesis
Benzeneacetic acid, 3-methylphenyl ester C₁₅H₁₄O₂ 226.27 Higher solubility in polar solvents
Methyl (3-methylphenyl)acetate C₁₀H₁₂O₂ 164.20 Shorter alkyl chain; higher volatility

Reactivity and Stability

  • Acid Strength : 1-Naphthoic acid (pKa ~3.69) is stronger than benzoic acid (pKa ~4.20), influencing ester hydrolysis rates. The 3-methylphenyl group may sterically hinder hydrolysis compared to methyl esters .
  • Biodegradation : Esters like (3-methylphenyl) methyl ester formic acid are metabolites in fungal degradation of cypermethrin, suggesting similar esters may participate in environmental breakdown pathways .

Preparation Methods

Key Reaction Parameters:

ParameterConditions
CatalystH₂SO₄ (5–10 mol%) or HCl (1.2–5%)
SolventToluene or xylene
Temperature80–120°C
Reaction Time4–24 hours
Yield60–85% (varies with purity of phenol)

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the phenol. Water removal (via azeotropic distillation or molecular sieves) shifts equilibrium toward ester formation.
Limitations : Phenols exhibit lower nucleophilicity compared to alcohols, necessitating prolonged reaction times. Side products may arise from incomplete esterification or sulfonation of aromatic rings.

Acyl Chloride Intermediate Route

Conversion of 1-naphthoic acid to its acyl chloride derivative, followed by reaction with 3-methylphenol, offers higher yields and faster kinetics. This two-step process avoids equilibrium limitations inherent to Fischer esterification.

Step 1: Synthesis of 1-Naphthoyl Chloride

1-Naphthoic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions:

1-Naphthoic Acid+SOCl21-Naphthoyl Chloride+SO2+HCl\text{1-Naphthoic Acid} + \text{SOCl}2 \rightarrow \text{1-Naphthoyl Chloride} + \text{SO}2 + \text{HCl}

Conditions : Reflux in dichloromethane (DCM) or ether at 40–60°C for 2–4 hours.

Step 2: Esterification with 3-Methylphenol

The acyl chloride is treated with 3-methylphenol in the presence of a base (e.g., pyridine or NaHCO₃) to scavenge HCl:

1-Naphthoyl Chloride+3-MethylphenolBase1-Naphthoic Acid, 3-Methylphenyl Ester\text{1-Naphthoyl Chloride} + \text{3-Methylphenol} \xrightarrow{\text{Base}} \text{this compound}

Optimized Parameters :

ParameterConditions
BasePyridine (2 equiv)
SolventDCM or THF
Temperature0–25°C
Reaction Time1–2 hours
Yield75–92%

Advantages : Avoids equilibrium issues; suitable for sterically hindered phenols.

Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction facilitates esterification under mild conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) , ideal for acid- or heat-sensitive substrates.

Reaction Scheme:

1-Naphthoic Acid+3-MethylphenolDEAD, PPh₃Ester+Byproducts\text{1-Naphthoic Acid} + \text{3-Methylphenol} \xrightarrow{\text{DEAD, PPh₃}} \text{Ester} + \text{Byproducts}

Conditions :

  • Solvent: THF or DCM

  • Temperature: 0–25°C

  • Yield: 70–88%

Limitations : High cost of reagents and challenges in byproduct removal.

Lewis Acid-Catalyzed Transesterification

Lewis acids like BF₃·OEt₂ or B(OSO₂CF₃)₃ accelerate esterification by activating the carboxylic acid. A patent (US4590290A) describes using dimethyl sulfate with K₂CO₃ in butyl acetate to methylate naphthoic acid derivatives, a method adaptable to phenyl esters.

Optimized Protocol:

ComponentQuantity/Parameter
1-Naphthoic Acid1 equiv
3-Methylphenol1.2 equiv
CatalystBF₃·OEt₂ (10 mol%)
SolventToluene
Temperature80–90°C
Time3–6 hours
Yield80–90%

Advantages : High regioselectivity and tolerance for electron-deficient phenols.

Solid-Phase Synthesis with Coupling Reagents

Modern methods employ coupling agents like EDC·HCl or DCC with DMAP to activate the carboxylic acid. This approach, detailed in lipid synthesis protocols, minimizes side reactions.

Procedure:

  • Activation : 1-Naphthoic acid is treated with EDC·HCl and DMAP in DCM.

  • Nucleophilic Attack : 3-Methylphenol is added, forming the ester.
    Conditions :

  • Solvent: Nitromethane or DCM

  • Time: 2–4 hours

  • Yield: 85–95%

Note : Requires rigorous exclusion of moisture.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)CostScalability
Fischer Esterification60–8580–120LowModerate
Acyl Chloride75–920–25MediumHigh
Mitsunobu70–880–25HighLow
Lewis Acid Catalysis80–9080–90MediumHigh
Coupling Reagents85–9525HighModerate

Q & A

Basic Research Questions

Q. What catalytic systems are effective for synthesizing 1-naphthoic acid, 3-methylphenyl ester via multicomponent reactions?

  • Methodological Answer : Copper-catalyzed multicomponent reactions using β-trifluoromethyl β-diazo esters and aromatic acids (e.g., 1-naphthoic acid) yield the ester. Optimize conditions with 5-10 mol% Cu(OTf)₂ in acetonitrile at 60°C for 12–24 hours. Monitor yields via HPLC or GC-MS, noting that 1-naphthoic acid substrates may yield ~54% compared to 78% for 2-naphthoic acid due to steric hindrance . For oxime ester derivatives, employ visible-light-mediated protocols with NHPI esters and aldehydes, achieving >85% yield under blue LED irradiation .

Q. How can researchers characterize the thermodynamic stability of 1-naphthoic acid derivatives?

  • Methodological Answer : Use gas-phase calorimetry to measure ΔfH° (enthalpy of formation) and compare structural isomers. For 1-naphthoic acid, steric twisting (11° out of the naphthalene plane) reduces resonance stabilization, resulting in ΔfH° differences of 9.4 kJ/mol (gas) and 12.4 kJ/mol (solid) compared to planar 2-naphthoic acid . Pair with DFT calculations to model steric effects on stability.

Q. What analytical techniques are suitable for quantifying 1-naphthoic acid esters in complex matrices?

  • Methodological Answer : Employ gas chromatography/mass spectrometry (GC/MS) with non-polar columns (e.g., DB-5) and temperature programming (40–300°C at 10°C/min). Reference retention indices (e.g., AI: 1827, KI: 1828) for accurate identification . For biological samples, use REML-based statistical models to analyze variance in metabolic pathways, as applied in oleoresin studies .

Advanced Research Questions

Q. How do steric and electronic properties of 1-naphthoic acid influence its reactivity in esterification?

  • Methodological Answer : The steric bulk of the 1-naphthoic group reduces resonance stabilization in transition states, increasing strain energy (0.7–6 kcal/mol) during hydrolysis. Compare pKa values (1-naphthoic acid: 3.69 vs. benzoic acid: 4.20) to assess electronic effects. Use kinetic isotope effects (KIEs) and Hammett plots to quantify contributions of steric vs. electronic factors .

Q. What computational strategies can predict the bioactivity of 1-naphthoic acid ester derivatives?

  • Methodological Answer : Apply homology modeling and molecular docking to enzyme targets (e.g., schistosome proteases). Validate predictions with in vitro assays, as demonstrated for nonpeptidic inhibitors (Ki = 3 µM) derived from 1-naphthoic acid scaffolds. Use QSAR models incorporating steric parameters (e.g., Taft constants) to refine activity predictions .

Q. How can contradictions in substrate-specific reaction yields be resolved for 1-naphthoic acid esters?

  • Methodological Answer : Investigate substrate limitations via kinetic profiling. For example, aliphatic acids (e.g., cyclohexanecarboxylic acid) fail in Cu-catalyzed reactions due to poor coordination, while aromatic acids succeed. Use X-ray crystallography to analyze catalyst-substrate interactions and identify steric mismatches . Cross-reference thermodynamic data (e.g., ΔfH°) to explain yield disparities .

Q. What in vivo models are appropriate for toxicological profiling of naphthalene-derived esters?

  • Methodological Answer : Use inhalation or oral exposure routes in rodent models, monitoring systemic effects (hepatic, renal, respiratory) per ATSDR guidelines. Prioritize assays for metabolites like 1,2-dihydroxynaphthalene, known to induce oxidative stress. Leverage PubMed/TOXCENTER query strings (e.g., "Naphthalenes/toxicity") to identify relevant endpoints .

Data Interpretation and Conflict Resolution

Q. How to address discrepancies in reported acidity constants for 1-naphthoic acid derivatives?

  • Methodological Answer : Re-evaluate measurement conditions (solvent, temperature) and purity of compounds. For example, the lower pKa of 1-naphthoic acid vs. benzoic acid arises from reduced resonance stabilization in the anion, confirmed by comparing ΔAE values . Validate with ab initio calculations (e.g., Gaussian) to isolate steric vs. electronic contributions .

Q. What strategies mitigate low yields in esterification of sterically hindered 1-naphthoic acid?

  • Methodological Answer : Optimize catalyst loading (e.g., 10 mol% Cu(OTf)₂) and reaction time (24–48 hours). Introduce microwave-assisted synthesis to enhance kinetics. Alternatively, employ directing groups (e.g., ortho-methyl) to pre-organize substrates for coupling .

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